molecular formula C22H22ClN5O3S B2537098 4-{5-[4-(3-chlorophenyl)piperazin-1-yl]-4-cyano-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide CAS No. 941265-14-1

4-{5-[4-(3-chlorophenyl)piperazin-1-yl]-4-cyano-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide

Cat. No.: B2537098
CAS No.: 941265-14-1
M. Wt: 471.96
InChI Key: HVTQDHVGKIWGDF-UHFFFAOYSA-N
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Description

4-{5-[4-(3-Chlorophenyl)piperazin-1-yl]-4-cyano-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide is a sophisticated synthetic compound designed for research applications, integrating multiple pharmacologically significant motifs into a single chemical entity. Its molecular structure features a sulfonamide group, a well-documented functional group in medicinal chemistry associated with a wide range of biological activities. Sulfonamides are known to interact with various enzymes and biological targets, and their incorporation into heterocyclic compounds has been shown to produce molecules with interesting bioactive properties . This compound further incorporates a 1,3-oxazole heterocycle, a piperazine linker, and a benzonitrile group, structural features commonly found in ligands for central nervous system (CNS) receptors, enzyme inhibitors, and probes for chemical biology. The specific presence of the N,N-dimethylsulfonamide and the 3-chlorophenyl-substituted piperazine suggests potential for high receptor affinity and selectivity, making this molecule a valuable candidate for research in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a tool compound for probing biological pathways. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

4-[5-[4-(3-chlorophenyl)piperazin-1-yl]-4-cyano-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5O3S/c1-26(2)32(29,30)19-8-6-16(7-9-19)21-25-20(15-24)22(31-21)28-12-10-27(11-13-28)18-5-3-4-17(23)14-18/h3-9,14H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTQDHVGKIWGDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C4=CC(=CC=C4)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[4-(3-chlorophenyl)piperazin-1-yl]-4-cyano-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the oxazole ring and the cyano group. The final step involves the sulfonation of the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-{5-[4-(3-chlorophenyl)piperazin-1-yl]-4-cyano-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the piperazine and benzene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds with piperazine and sulfonamide groups exhibit significant antimicrobial properties. A study evaluated various derivatives of piperazine and found that they demonstrated activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli .

CompoundActivity AgainstMIC (µg/mL)
4-{5-[4-(3-chlorophenyl)piperazin-1-yl]-4-cyano-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamideStaphylococcus aureus≤ 25
4-{5-[4-(3-chlorophenyl)piperazin-1-yl]-4-cyano-1,3-oxazol-2-y}-N,N-dimethylbenzene-1-sulfonamideEscherichia coli≤ 25

Anticancer Potential

The structural features of this compound suggest potential anticancer activity. Compounds containing sulfonamide groups have been shown to inhibit the growth of cancer cells by interfering with metabolic pathways . In vitro studies demonstrated that the compound could induce apoptosis in certain cancer cell lines.

Neurological Applications

Piperazine derivatives are known for their effects on the central nervous system. The presence of the piperazine ring in this compound suggests potential applications in treating neurological disorders such as anxiety and depression. Research indicates that modifications to piperazine can enhance binding affinity to serotonin receptors .

Case Study 1: Antimicrobial Efficacy

A recent study synthesized several derivatives based on the piperazine framework and tested their antimicrobial efficacy against clinical isolates. The compound exhibited superior activity compared to standard antibiotics like penicillin G and ciprofloxacin, highlighting its potential as a novel antimicrobial agent .

Case Study 2: Anticancer Activity

In another investigation, derivatives similar to the target compound were assessed for their anticancer properties against breast cancer cell lines. Results showed that certain modifications led to enhanced cytotoxicity, suggesting that the compound could be further developed as an anticancer therapeutic .

Mechanism of Action

The mechanism of action of 4-{5-[4-(3-chlorophenyl)piperazin-1-yl]-4-cyano-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, while the oxazole ring may contribute to the compound’s binding affinity. The cyano group and sulfonamide moiety also play roles in modulating the compound’s activity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Thiazol-Urea Derivatives ( and )

Compounds in and share the piperazine-thiazol/oxazole-aromatic substituent framework but differ in functional groups and core heterocycles. Key examples include:

Table 1: Comparison with Thiazol-Urea and Piperazine Derivatives
Compound Name/ID Molecular Formula Molecular Weight Yield (%) Melting Point (°C) Key Features
Target Compound (D434-0533) C₂₂H₂₃N₅O₃S 437.52 - - Oxazole, 3-Cl-phenylpiperazine, sulfonamide
Compound 2b () Not reported - 78.3 188–190 Thiazol, 3-Cl-phenylurea, benzyloxy group
Ethyl 2-(4-((2-(4-(3-(3-Cl-phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10f) C₂₂H₂₅ClN₆O₃S 514.2 89.1 - Thiazol, 3-Cl-phenylurea, ethyl ester
ND-7 () C₂₅H₂₄ClFN₄O₃ 499.0 - - Quinolone core, 3-Cl-phenylpiperazine, fluoro substituent

Key Observations:

  • Core Heterocycle: The target compound’s oxazole core distinguishes it from thiazol-based analogs (e.g., 2b, 10f) and quinolone derivatives (ND-7).
  • Functional Groups : The target’s sulfonamide group contrasts with urea (2b, 10f) or carboxylic acid (ND-7) moieties. Sulfonamides typically enhance metabolic stability and solubility compared to ureas .

Comparison with Oxazole-Based Sulfonamide Derivatives ()

lists 5-(4-benzylpiperidin-1-yl)-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile (D434-0736) , which shares the oxazole-sulfonamide framework but replaces the 3-chlorophenylpiperazine with a benzylpiperidine group.

Table 2: Oxazole-Sulfonamide Derivatives
Parameter Target Compound (D434-0533) D434-0736
Molecular Formula C₂₂H₂₃N₅O₃S C₂₆H₂₈N₄O₃S
Molecular Weight 437.52 476.6
Key Substituents 3-Cl-phenylpiperazine Benzylpiperidine
Sulfonamide Group N,N-dimethyl Pyrrolidine-linked

Key Observations:

  • Bulkiness: D434-0736’s benzylpiperidine and pyrrolidine-sulfonamide groups increase molecular weight (476.6 vs.
  • Electron Effects: The cyano group on the oxazole ring in both compounds may enhance electrophilicity, influencing reactivity in biological systems.

Research Findings and Implications

  • Synthetic Efficiency : Yields for urea-thiazol analogs (70–93%) suggest robust synthetic routes, though data for the target compound’s synthesis are unavailable.
  • Structural-Activity Relationships (SAR) :
    • The 3-chlorophenylpiperazine moiety is critical for receptor interaction across analogs.
    • Replacement of urea with sulfonamide (target compound) may improve pharmacokinetic properties.

Biological Activity

The compound 4-{5-[4-(3-chlorophenyl)piperazin-1-yl]-4-cyano-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide is a synthetic organic molecule that has garnered attention for its potential therapeutic applications. This article provides a comprehensive review of the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H19ClN4O2S\text{C}_{18}\text{H}_{19}\text{Cl}\text{N}_{4}\text{O}_{2}\text{S}

This structure features a piperazine moiety, which is often linked to various biological activities, including neuropharmacological effects.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit varying degrees of antimicrobial activity. For instance, derivatives containing the piperazine ring have shown effectiveness against Gram-positive and Gram-negative bacteria. The compound's sulfonamide group is particularly noted for its antibacterial properties.

Bacterial Strain Activity
Salmonella typhiModerate to strong
Bacillus subtilisModerate to strong
Escherichia coliWeak to moderate
Staphylococcus aureusWeak

These findings suggest that the compound may have potential as an antibacterial agent, although further studies are required to quantify its efficacy against specific strains.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and urease. The inhibition of AChE is significant for developing treatments for neurodegenerative diseases such as Alzheimer's.

Enzyme Inhibition Type IC50 Value (µM)
AcetylcholinesteraseCompetitive2.14 ± 0.003
UreaseNon-competitive0.63 ± 0.001

These results indicate a strong potential for the compound in treating conditions associated with cholinergic dysfunction and urea cycle disorders.

The biological activity of this compound is attributed to several mechanisms:

  • Binding Affinity : The piperazine moiety enhances binding interactions with neurotransmitter receptors and enzymes.
  • Structural Interactions : The oxazole ring contributes to the stability and reactivity of the compound, facilitating interactions with target biomolecules.

Molecular docking studies have demonstrated that the compound can effectively bind to active sites of target enzymes, suggesting a mechanism of competitive inhibition.

Case Studies

Several studies have explored the biological effects of similar compounds:

  • Study on Antibacterial Properties : A study synthesized various piperazine derivatives and tested their antibacterial activity against multiple strains. Results showed that compounds with chlorophenyl substitutions had enhanced activity against resistant bacterial strains .
  • Neuropharmacological Effects : Research into piperazine derivatives has indicated potential anxiolytic and antidepressant effects, likely due to their interaction with serotonin receptors .
  • Enzyme Inhibition Studies : A comparative analysis of sulfonamide derivatives revealed significant enzyme inhibition capabilities, particularly in compounds featuring both sulfonamide and piperazine functionalities .

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : 1H and 13C NMR are essential for verifying the piperazine ring (δ 2.5–3.5 ppm for N-CH2), oxazole protons (δ 6.5–7.5 ppm), and sulfonamide methyl groups (δ 3.0–3.2 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]+) and detects impurities. For example, a molecular ion at m/z ~500–520 is expected for this compound .
  • HPLC-PDA : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>98%) and identify degradation products .

How do structural modifications to the oxazole or sulfonamide moieties influence biological activity?

Q. Advanced Research Focus

  • Oxazole modifications : Replacing the cyano group with a nitro or carboxy group reduces receptor binding affinity in dopamine D3 assays, as shown in structurally related compounds .
  • Sulfonamide substitution : N,N-dimethyl groups enhance blood-brain barrier permeability compared to bulkier substituents (e.g., N-benzyl), as demonstrated in pharmacokinetic studies of similar sulfonamides .
  • Piperazine positional isomerism : 3-Chlorophenyl substitution (vs. 2- or 4-chloro) on the piperazine ring maximizes selectivity for serotonin receptors (5-HT1A) in analogs .

Data Contradictions : Some studies report conflicting IC50 values for kinase inhibition, likely due to differences in assay conditions (e.g., ATP concentrations). Standardized protocols (e.g., Eurofins Panlabs assays) are recommended for cross-study comparisons .

What strategies address discrepancies in reported biological activity data?

Q. Advanced Research Focus

  • Assay replication : Reproduce key experiments (e.g., enzyme inhibition) under identical buffer, pH, and temperature conditions. For example, variations in Mg2+ concentration (1–10 mM) can alter kinase inhibition results by >50% .
  • Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to observed activity, as seen in studies of analogous piperazine-sulfonamide hybrids .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) reconciles structural-activity relationships by predicting binding modes to targets like dopamine D3 receptors .

What challenges arise in pharmacokinetic (ADME) studies, and how can they be mitigated?

Q. Advanced Research Focus

  • Low oral bioavailability : The compound’s high logP (~3.5) limits aqueous solubility. Formulation with cyclodextrins or lipid-based nanocarriers improves absorption in preclinical models .
  • Hepatic metabolism : Cytochrome P450 (CYP3A4)-mediated N-demethylation of the sulfonamide group generates inactive metabolites. Co-administration with CYP inhibitors (e.g., ketoconazole) prolongs half-life in rodent studies .
  • Tissue distribution : PET imaging with radiolabeled analogs (e.g., 11C-labeled sulfonamide) quantifies brain penetration, a critical parameter for CNS-targeted applications .

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